![molecular formula C7H6Br2O3 B1312063 Ethyl 4,5-dibromofuran-2-carboxylate CAS No. 54113-42-7](/img/structure/B1312063.png)
Ethyl 4,5-dibromofuran-2-carboxylate
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Overview
Description
Ethyl 4,5-dibromofuran-2-carboxylate is a chemical compound with the molecular formula C7H6Br2O3 and a molecular weight of 297.93 . It is used in the synthesis of other organic compounds .
Physical And Chemical Properties Analysis
Ethyl 4,5-dibromofuran-2-carboxylate has a molecular weight of 297.93 . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Metalation of Furans and Benzofurans
Ethyl 4,5-dibromofuran-2-carboxylate can be used in the metalation of furans and benzofurans . This process involves the introduction of a metal atom into the furan or benzofuran ring, which can then be used in various chemical reactions.
Cross-Coupling Reactions
The compound is used in cross-coupling reactions . These reactions are a type of chemical reaction where two fragments are joined together with the aid of a metal catalyst. They are widely used in the synthesis of biologically active compounds and materials.
Addition Reactions
Ethyl 4,5-dibromofuran-2-carboxylate can participate in addition reactions . In these reactions, two or more molecules combine to form a larger molecule. This property makes it a valuable tool in the synthesis of complex organic compounds.
Regioselective Functionalization
The compound can be used for the regioselective functionalization of 2,3-dibromofurans and 2,4-dibromofuran . This process involves the selective modification of specific regions of these molecules, which can be useful in the synthesis of various chemical compounds.
Mechanism of Action
Target of Action
Ethyl 4,5-dibromofuran-2-carboxylate is a brominated compound
Mode of Action
Brominated compounds often act by forming covalent bonds with amino acid residues in proteins, thereby altering their structure and function .
Biochemical Pathways
Brominated compounds can potentially affect a wide range of biochemical pathways due to their reactivity with proteins and enzymes .
Result of Action
The alteration of protein structure and function by brominated compounds can lead to various cellular effects, potentially including changes in signal transduction, gene expression, and cell viability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the reactivity of brominated compounds and thus their biological activity .
properties
IUPAC Name |
ethyl 4,5-dibromofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O3/c1-2-11-7(10)5-3-4(8)6(9)12-5/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZGPQXXFBJHFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(O1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409035 |
Source
|
Record name | Ethyl 4,5-dibromofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5-dibromofuran-2-carboxylate | |
CAS RN |
54113-42-7 |
Source
|
Record name | Ethyl 4,5-dibromo-2-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54113-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4,5-dibromofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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